molecular formula C17H16O2 B3277165 (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 6552-66-5

(2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No. B3277165
CAS RN: 6552-66-5
M. Wt: 252.31 g/mol
InChI Key: IFJLNOXFRRHOQD-KPKJPENVSA-N
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Description

“(2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C17H16O2 . It has an average mass of 252.308 Da and a monoisotopic mass of 252.115036 Da . The compound is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The molecular structure of “this compound” has been elucidated using single-crystal X-ray diffraction technique . Unfortunately, the detailed structure information is not available in the search results.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 252.31 . It has a density of 1.074g/cm3, a boiling point of 438.6ºC at 760mmHg, and a flash point of 153.8ºC . The exact mass is 292.16700, and the LogP is 4.14220 .

Scientific Research Applications

Spectroscopic Characterization and Antimicrobial Study

A study by Sadgir et al. (2020) focuses on the spectroscopic characterization of a similar compound, using techniques such as FT-IR, UV-visible, NMR, and HRMS. They also performed a single-crystal X-ray diffraction analysis, revealing its crystalline structure in the orthorhombic system. Additionally, they investigated its antimicrobial activity, finding that it exhibited moderate effectiveness against selected pathogens (Sadgir et al., 2020).

Nonlinear Optical Properties and DFT Studies

Mathew et al. (2019) explored the nonlinear optical properties of similar chalcone derivatives, using the Z-scan technique and DFT (Density Functional Theory) methods. Their findings included analysis of the molecular geometry, vibrational frequencies, and HOMO-LUMO energy gap, contributing valuable insights into the compound's optical characteristics (Mathew et al., 2019).

Antioxidant Activity of Aminochalcone Derivatives

Research by Sulpizio et al. (2016) synthesized and characterized aminochalcone derivatives, including one structurally similar to (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. They evaluated their antioxidant activity, demonstrating the significant potential of these compounds in scavenging free radicals and mimicking superoxide dismutase activity (Sulpizio et al., 2016).

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-3-8-15(9-4-13)17(18)12-7-14-5-10-16(19-2)11-6-14/h3-12H,1-2H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJLNOXFRRHOQD-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6552-66-5
Record name 4'-METHOXY-4-METHYLCHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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